(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butoxyphenyl group, a fluorenylmethoxycarbonyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with tert-butyl bromide in the presence of a base such as potassium carbonate.
Introduction of the fluorenylmethoxycarbonyl group: The intermediate is then reacted with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine to form the fluorenylmethoxycarbonyl-protected intermediate.
Coupling with the amino acid: The protected intermediate is coupled with an appropriate amino acid derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection and final steps: The final deprotection of the fluorenylmethoxycarbonyl group is achieved using a mild acid like trifluoroacetic acid, followed by purification steps to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate advanced purification techniques like chromatography and crystallization to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 2-Fluorodeschloroketamine
- 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
Uniqueness
(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. Its tert-butoxyphenyl group provides steric hindrance, while the fluorenylmethoxycarbonyl group offers protection during synthetic transformations. These characteristics make it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLSDEYZKFJXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.